Cas no 1610800-91-3 (HOIP inhibitor 11a)
HOIP inhibitor 11a structure
Product Name:HOIP inhibitor 11a
CAS-nummer:1610800-91-3
MF:C15H18N2O4
MW:290.314424037933
CID:4766318
Update Time:2025-08-05
HOIP inhibitor 11a Chemische en fysische eigenschappen
Naam en identificatie
-
- HOIP inhibitor 11a
- GSK11a
- HOIPIN 11a
- (E)-Methyl 4-(2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamido)but-2-enoate
-
- Inchi: 1S/C15H18N2O4/c1-21-13(18)7-4-8-16-14(19)11-9-10-5-2-3-6-12(10)17-15(11)20/h4,7,9H,2-3,5-6,8H2,1H3,(H,16,19)(H,17,20)/b7-4+
- InChI-sleutel: NHQZASSXPZNVQW-QPJJXVBHSA-N
- LACHT: O=C1C(C(NC/C=C/C(=O)OC)=O)=CC2=C(CCCC2)N1
Berekende eigenschappen
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 5
- Complexiteit: 558
- XLogP3: 1.1
- Topologisch pooloppervlak: 84.5
HOIP inhibitor 11a Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Axon Medchem | 3064-5 mg |
HOIPIN 11a |
1610800-91-3 | 99% | 5mg |
€180.00 | 2023-07-10 | |
| Axon Medchem | 3064-25 mg |
HOIPIN 11a |
1610800-91-3 | 99% | 25mg |
€620.00 | 2023-07-10 | |
| Axon Medchem | 3064-2 x 5 mg |
HOIPIN 11a |
1610800-91-3 | 99% | 2 x 5 mg |
€280.00 | 2023-07-10 | |
| Axon Medchem | 3064-5mg |
HOIPIN 11a |
1610800-91-3 | 99% | 5mg |
€180.00 | 2025-08-06 | |
| Axon Medchem | 3064-25mg |
HOIPIN 11a |
1610800-91-3 | 99% | 25mg |
€620.00 | 2025-08-06 | |
| Axon Medchem | 3064-2x5mg |
HOIPIN 11a |
1610800-91-3 | 99% | 2x5mg |
€280.00 | 2025-08-06 |
HOIP inhibitor 11a Gerelateerde literatuur
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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